molecular formula C11H18O B8491765 4-Isopropylidene-1-methyl-2-cyclohexenylmethanol

4-Isopropylidene-1-methyl-2-cyclohexenylmethanol

Cat. No. B8491765
M. Wt: 166.26 g/mol
InChI Key: YBGCGAZYCRCNNH-UHFFFAOYSA-N
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Patent
US07642385B2

Procedure details

A glass reaction vessel was charged with 10 g of 4-isopropylidene-1-methyl-2-cyclohexenylmethanol produced by the same method as used in Example 1, 0.05 g of 5% Pd/C (water content: 53%) and 20 mL of isopropanol, and the contents of the reaction vessel were reacted with each other at a pressure of from 0.1 to 0.4 MPa and a temperature of 30° C. for 4.5 h. Thereafter, at the time at which the amount of hydrogen consumed reached 1.2 moles per 1 mole of the raw material, the reaction was stopped, and the reaction mixture was filtered to remove the catalyst therefrom, and then concentrated to obtain 4-isopropyl-1-methyl-3-cyclohexenylmethanol with a yield of 73%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[C:4]1[CH2:9][CH2:8][C:7]([CH2:11][OH:12])([CH3:10])[CH:6]=[CH:5]1)([CH3:3])[CH3:2]>[Pd].C(O)(C)C>[CH:1]([C:4]1[CH2:9][CH2:8][C:7]([CH2:11][OH:12])([CH3:10])[CH2:6][CH:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)=C1C=CC(CC1)(C)CO
Step Two
Name
raw material
Quantity
1 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass reaction vessel
CUSTOM
Type
CUSTOM
Details
produced by the same method
CUSTOM
Type
CUSTOM
Details
the contents of the reaction vessel were reacted with each other at a pressure of from 0.1 to 0.4 MPa
CUSTOM
Type
CUSTOM
Details
Thereafter, at the time at which the amount of hydrogen consumed
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)(C)C1=CCC(CC1)(C)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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